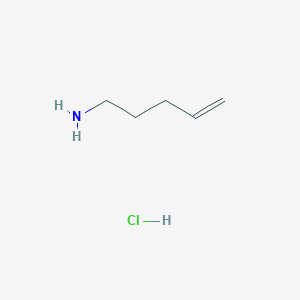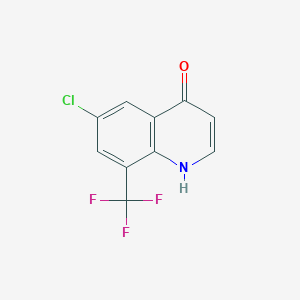
6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one
説明
“6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one” is a chemical compound with the CAS Number: 1065092-54-7 . Its molecular weight is 247.6 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H5ClF3NO/c11-5-3-6-8(16)1-2-15-9(6)7(4-5)10(12,13)14/h1-4H,(H,15,16) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.6 . More specific physical and chemical properties such as density, boiling point, and flash point were not found in the search results.科学的研究の応用
Corrosion Inhibition
6-Chloro-8-(trifluoromethyl)quinolin-4(1H)-one, as a derivative of quinoline, finds application in the field of corrosion inhibition. Quinoline derivatives are recognized for their effectiveness in protecting metals against corrosion due to their ability to form stable chelating complexes with metallic surfaces. These compounds show good performance in preventing metallic corrosion, which is attributed to their high electron density that facilitates the formation of strong bonds with metal atoms. This makes them valuable in various industries where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).
Medicinal Chemistry and Pharmacological Applications
In medicinal chemistry, quinoline and its derivatives, including 6-Chloro-8-(trifluoromethyl)quinolin-4(1H)-one, have been extensively studied for their broad spectrum of biological activities. These compounds are integral to drug design and have shown significant efficacies in pharmacological applications. The versatility of quinoline as a pharmacophore makes it a cornerstone in the development of new therapeutic agents, highlighting its indispensable role in the advancement of medicinal chemistry (Ajani, Iyaye, & Ademosun, 2022).
Green Chemistry Approaches
The synthesis and application of quinoline derivatives, including 6-Chloro-8-(trifluoromethyl)quinolin-4(1H)-one, are also notable in the context of green chemistry. Efforts are being made to develop environmentally friendly, non-toxic methods for producing quinoline scaffolds. These green chemistry approaches aim to reduce or eliminate the use of hazardous chemicals, solvents, and catalysts, promoting safer and more sustainable practices in chemical synthesis (Nainwal et al., 2019).
Optoelectronic and Material Science
Quinoline derivatives are explored for their potential in optoelectronics and material science due to their unique electronic properties. These compounds can serve as building blocks for organic semiconductors, sensors, and other materials with specialized electronic functions. The electron-deficient nature and planarity of quinoline-based systems facilitate efficient π–π stacking, making them suitable for applications in electronic devices, light-emitting diodes, and energy storage materials (Segura et al., 2015).
Safety And Hazards
特性
IUPAC Name |
6-chloro-8-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-5-3-6-8(16)1-2-15-9(6)7(4-5)10(12,13)14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPMONZQAKUYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(2-nitrophenyl)amino]carbonyl}glycine](/img/structure/B1425232.png)
![3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B1425236.png)
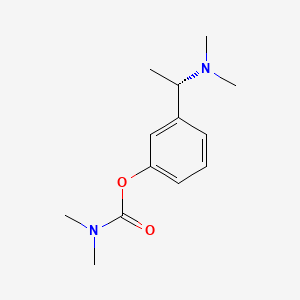
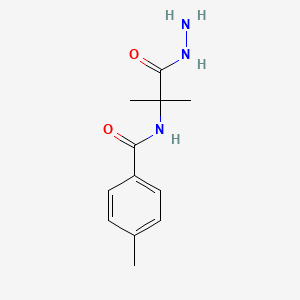
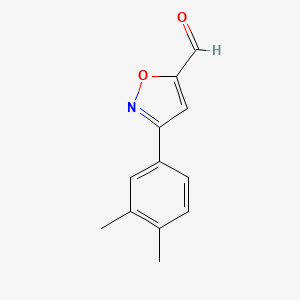
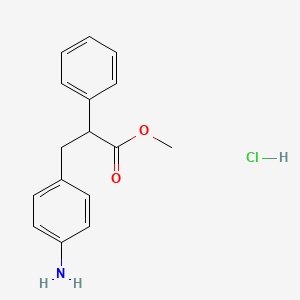
![2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1425244.png)
![{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B1425246.png)
![3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1425249.png)
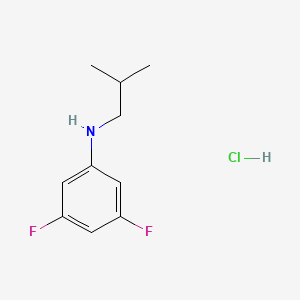
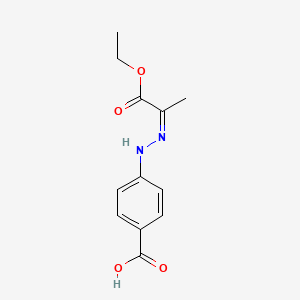
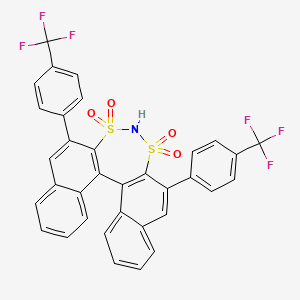
![3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B1425253.png)
